molecular formula C15H16N4O2 B2558757 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine CAS No. 400088-76-8

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Cat. No.: B2558757
CAS No.: 400088-76-8
M. Wt: 284.319
InChI Key: TWDYOWBTLDZFJA-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazines, which are known for their diverse pharmacological properties. This compound features a nitropyridine moiety attached to a phenylpiperazine structure, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine typically involves the reaction of 5-nitropyridine with phenylpiperazine under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like diisopropylethylamine (DIEA) to facilitate the reaction . The reaction mixture is usually heated to around 95°C to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 1-(5-Aminopyridin-2-yl)-4-phenylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(5-Nitropyridin-2-yl)piperazine: Lacks the phenyl group, leading to different pharmacological properties.

    4-Phenylpiperazine: Lacks the nitropyridine moiety, affecting its reactivity and applications.

Uniqueness: 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine is unique due to the presence of both the nitropyridine and phenylpiperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-19(21)14-6-7-15(16-12-14)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDYOWBTLDZFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320105
Record name 1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400088-76-8
Record name 1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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